(5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester
Description
(5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester is a pyrimidine derivative featuring a bromine atom at the 5-position of the pyrimidine ring, a cyano (-CN) group, and a tert-butyl ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups enable diverse reactivity, such as nucleophilic substitutions or cycloadditions. The tert-butyl ester acts as a protecting group for carboxylic acids, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C11H12BrN3O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)8(4-13)9-14-5-7(12)6-15-9/h5-6,8H,1-3H3 |
InChI Key |
IBVAPXYQTAUIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate typically involves the reaction of 5-bromopyrimidine with tert-butyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of an oxidized pyrimidine compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is used as a building block for the synthesis of more complex pyrimidine derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is investigated for its potential as a pharmacophore in the design of new drugs. Its unique chemical structure makes it a candidate for the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group and the bromine atom play key roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound: (5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester
- Core structure : Pyrimidine ring with Br at position 3.
- Functional groups: Cyano (-CN) and tert-butyl ester (-OCOOtBu).
Comparative Compounds:
tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate Functional groups: Acetate (-OAc) and tert-butyl ester. Key difference: Lacks the cyano group, reducing electrophilicity.
Ethyl 2-(5-bromopyrimidin-2-yl)acetate
- Functional groups : Acetate and ethyl ester (-OCOOEt).
- Key difference : Ethyl ester instead of tert-butyl, impacting steric hindrance and stability.
Physicochemical Properties
Notes:
Reactivity and Stability
Thermal Stability:
- tert-Butyl esters : Undergo thermal cleavage at ~116–125 kJ/mol activation energy, releasing isobutene and forming carboxylic acids . This stability makes them suitable for high-temperature reactions.
- Ethyl esters : Less thermally stable; prone to hydrolysis under acidic or basic conditions.
Reactivity:
- Cyano group: In the target compound, the -CN group enhances electrophilicity, facilitating reactions like nucleophilic additions or cyclizations. This is absent in acetate analogs .
- Bromine atom : All three compounds have Br at position 5, enabling Suzuki couplings or SNAr reactions.
Biological Activity
(5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring substituted at the 5-position with a bromine atom and a cyano-acetic acid moiety with a tert-butyl ester group. Its chemical formula is .
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. The structure-activity relationship reveals that the presence of specific substituents at the 5-position of the pyrimidine can enhance potency against various cancer cell lines .
Antimicrobial Properties
Compounds related to this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrimidine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating a potential for development as antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key findings include:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 5 | Bromine vs. Fluorine | Bromine enhances antitumor activity |
| 2 | Cyano vs. Hydroxy | Cyano group increases potency |
| Ester Group | Tert-butyl vs. Ethyl | Tert-butyl improves solubility |
This table summarizes how different modifications impact the biological efficacy of related compounds.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of pyrimidine derivatives on human cancer cell lines, revealing that compounds with a bromine substitution at the 5-position exhibited enhanced cytotoxic effects compared to their non-brominated counterparts. The most potent analogs had IC50 values in the nanomolar range, indicating strong potential for further development .
- Antimicrobial Activity : Another investigation assessed various substituted pyrimidines against bacterial strains, finding significant inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
